molecular formula C40H68N2O30 B599332 Oligomannose-3-Fuc (1-6) (Man-3-Fuc) CAS No. 110387-51-4

Oligomannose-3-Fuc (1-6) (Man-3-Fuc)

Cat. No.: B599332
CAS No.: 110387-51-4
M. Wt: 1056.968
InChI Key: AVNPKRIXOZKGDS-DYXCVAHDSA-N
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Description

Oligomannose-3-Fuc (1-6) (Man-3-Fuc) is a fucosylated oligosaccharide characterized by a fucose residue linked via an α(1-6) glycosidic bond to a terminal mannose within an oligomannose backbone. This structural motif is implicated in mediating biological interactions, particularly in glycoprotein recognition and immune cell adhesion. Unlike α(1-3)-fucosylated glycans such as sialyl Lewis x (sLe^x), which are critical in leukocyte-endothelial binding via selectins, α(1-6)-fucosylation may influence distinct signaling pathways or receptor-ligand interactions. Instead, the evidence highlights α-1,3-fucosyltransferases (e.g., Fuc-TIV and Fuc-TVII) responsible for sLe^x synthesis, underscoring the need to differentiate linkage-specific functions .

Properties

CAS No.

110387-51-4

Molecular Formula

C40H68N2O30

Molecular Weight

1056.968

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C40H68N2O30/c1-10-20(50)26(56)29(59)37(65-10)63-8-14(49)33(21(51)13(4-43)41-11(2)47)70-36-19(42-12(3)48)25(55)34(17(7-46)68-36)71-40-32(62)35(72-39-31(61)28(58)23(53)16(6-45)67-39)24(54)18(69-40)9-64-38-30(60)27(57)22(52)15(5-44)66-38/h4,10,13-40,44-46,49-62H,5-9H2,1-3H3,(H,41,47)(H,42,48)/t10-,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37+,38-,39+,40-/m0/s1

InChI Key

AVNPKRIXOZKGDS-DYXCVAHDSA-N

SMILES

CC1C(C(C(C(O1)OCC(C(C(C(C=O)NC(=O)C)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)NC(=O)C)O)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substrate Specificity and Selectivity

  • Fuc-TVII: Requires α2,3-sialyllactosamine for sLe^x synthesis and cannot utilize unsialylated lactosamine .
  • Hypothetical α-1,6-FucT: If analogous to Fuc-TIV/Fuc-TVII, such an enzyme would likely target oligomannose or hybrid-type N-glycans, distinct from type II lactosamine backbones.

Expression and Pathophysiological Relevance

  • Leukocyte-Specificity : Fuc-TVII is highly expressed in myeloid and natural killer cells, aligning with its role in immune responses . In contrast, α(1-6)-fucosyltransferases (e.g., FUT8) are broadly expressed and modify IgG N-glycans, affecting antibody effector functions.
  • Disease Associations : Aberrant α(1-3)-fucosylation (e.g., sLe^x overexpression) is linked to metastatic cancer and chronic inflammation . α(1-6)-fucosylation defects, however, are associated with congenital disorders of glycosylation (CDGs) and autoimmune diseases.

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